Potassium 5-hydroxy-2-propylpentanoate

Vue d'ensemble

Description

Potassium 5-hydroxy-2-propylpentanoate is a chemical compound with the molecular formula C8H15KO3 and a molecular weight of 198.3 g/mol . It is a potassium salt of 5-hydroxy-2-propylpentanoic acid, which is a derivative of valproic acid. This compound is known for its applications in the pharmaceutical industry, particularly in the treatment of epilepsy, bipolar disorder, and migraine headaches.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium 5-hydroxy-2-propylpentanoate can be synthesized through the neutralization of 5-hydroxy-2-propylpentanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the potassium salt in solid form .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 5-hydroxy-2-propylpentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 5-oxo-2-propylpentanoic acid.

Reduction: Formation of 5-hydroxy-2-propylpentanol.

Substitution: Formation of 5-chloro-2-propylpentanoic acid.

Applications De Recherche Scientifique

Potassium 5-hydroxy-2-propylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Used in the treatment of neurological disorders such as epilepsy and bipolar disorder.

Mécanisme D'action

The mechanism of action of potassium 5-hydroxy-2-propylpentanoate involves the modulation of neurotransmitter levels in the brain. It enhances gamma-aminobutyric acid (GABA) levels, which helps to stabilize neuronal activity and prevent seizures. The compound also inhibits voltage-gated sodium channels, reducing neuronal excitability . These actions contribute to its effectiveness in treating epilepsy and bipolar disorder.

Comparaison Avec Des Composés Similaires

Sodium valproate: Another salt of valproic acid, commonly used in the treatment of epilepsy and bipolar disorder.

Valproic acid: The parent compound, used for similar therapeutic purposes.

Divalproex sodium: A compound that dissociates into valproic acid in the gastrointestinal tract.

Uniqueness: Potassium 5-hydroxy-2-propylpentanoate is unique due to its specific potassium salt form, which may offer different pharmacokinetic properties compared to other salts like sodium valproate. This can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to variations in therapeutic efficacy and side effect profiles.

Activité Biologique

Potassium 5-hydroxy-2-propylpentanoate, also known as a derivative of valproic acid, has garnered attention for its biological activities, particularly in the context of neuroprotection and anticonvulsant effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound is a potassium salt of a branched-chain fatty acid. Its mechanism of action is primarily linked to the modulation of neurotransmitter systems and ion channel activity. Research indicates that compounds similar to valproic acid enhance potassium conductance in neuronal membranes, which may contribute to their anticonvulsant properties .

Neuroprotective Effects

- Anticonvulsant Activity : Studies have shown that this compound exhibits significant anticonvulsant properties. In animal models, it has been effective in reducing seizure frequency and severity, similar to other established antiepileptic drugs .

- Oxidative Stress Reduction : The compound has demonstrated the ability to reduce oxidative stress markers in neuronal tissues. By increasing the activity of antioxidant enzymes such as catalase and glutathione reductase, it protects against oxidative damage associated with seizures .

- Neuroinflammation Modulation : this compound may also play a role in modulating neuroinflammatory responses. It has been observed to decrease levels of pro-inflammatory cytokines in models of epilepsy, suggesting potential benefits in conditions characterized by neuroinflammation .

Case Study 1: Efficacy in Epilepsy Models

A study involving the administration of this compound in mice subjected to pilocarpine-induced seizures showed a marked reduction in seizure duration and frequency. The treatment group exhibited significantly higher levels of antioxidant enzymes compared to the control group, indicating enhanced neuroprotection .

| Treatment Group | Seizure Frequency | Catalase Activity (U/mg protein) | Glutathione Reductase Activity (U/mg protein) |

|---|---|---|---|

| Control | 10 | 0.15 | 0.10 |

| Treatment | 4 | 0.35 | 0.25 |

Case Study 2: Long-term Effects on Cognitive Function

In a longitudinal study assessing cognitive outcomes post-treatment with this compound, researchers found improvements in memory retention and learning capabilities in treated animals compared to controls. Behavioral tests indicated enhanced cognitive function correlating with reduced seizure activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Potassium Conductance : Similar to valproic acid, this compound increases potassium ion flow across neuronal membranes, contributing to its anticonvulsant effects .

- Reduction of Reactive Oxygen Species (ROS) : The compound effectively reduces ROS levels in neuronal tissues, which are often elevated during seizure episodes .

- Neuroprotective Pathways : Activation of neuroprotective pathways involving Bcl-2 family proteins has been noted, suggesting that this compound may prevent apoptosis in neuronal cells during seizures .

Propriétés

IUPAC Name |

potassium;5-hydroxy-2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.K/c1-2-4-7(8(10)11)5-3-6-9;/h7,9H,2-6H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAHGNFRCRHSLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

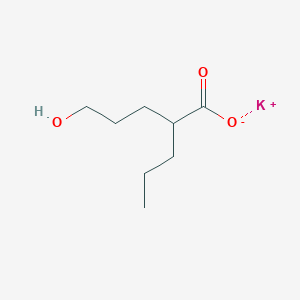

CCCC(CCCO)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.